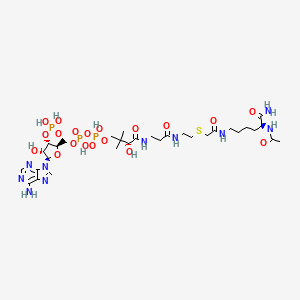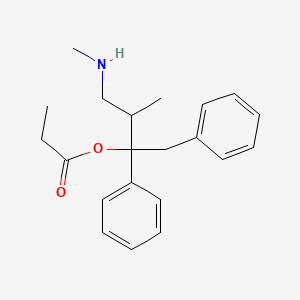![molecular formula C24H28ClN3OS B10783148 3-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-N-methylpropanamide](/img/structure/B10783148.png)
3-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-N-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-N-methylpropanamide is a synthetic compound known for its intriguing structural complexity and multifaceted applications in scientific research. This compound has garnered attention due to its potential medicinal properties and unique chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-N-methylpropanamide typically involves multi-step chemical reactions. One common method includes the following steps:
Formation of 2-chlorothioxanthone: : Starting with thioxanthone, chlorination is achieved using thionyl chloride, yielding 2-chlorothioxanthone.
Alkylation: : The 2-chlorothioxanthone undergoes an alkylation reaction with 1-(3-chloropropyl)piperazine, leading to the formation of the intermediate 3-(2-chlorothioxanthen-9-ylidene)propyl)piperazine.
Amidation: : Finally, the intermediate is reacted with N-methylpropanamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would scale up these synthetic steps, utilizing large-scale reactors and optimized conditions to ensure high yield and purity. Process parameters, including temperature, pressure, and reagent concentrations, are meticulously controlled.
化学反应分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : In the presence of oxidizing agents like potassium permanganate, it can form sulfoxides or sulfones.
Reduction: : Reducing agents such as lithium aluminum hydride can reduce it to amines or other derivatives.
Substitution: : Halogenation reactions can occur under specific conditions, allowing substitution of the chlorine atom.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dichloromethane, acetonitrile. Typical conditions involve controlled temperatures (0-60°C) and specific pH levels, depending on the desired reaction.
Major Products Formed
Sulfoxides and Sulfones: : From oxidation reactions.
Amines: : From reduction reactions.
Halogenated Derivatives: : From substitution reactions.
科学研究应用
This compound has numerous applications:
Chemistry: : As a ligand in coordination chemistry.
Biology: : Studies on cellular transport and receptor binding.
Medicine: : Investigated for potential use in neuropharmacology due to its interaction with neural receptors.
Industry: : Used in the synthesis of advanced materials and pharmaceuticals.
作用机制
The mechanism by which this compound exerts its effects involves:
Molecular Targets: : It interacts with specific neural receptors, potentially modulating neurotransmitter activity.
Pathways: : It can influence signaling pathways linked to cell proliferation, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
3-[4-[(3Z)-3-(2-chlorophenothiazylidene)propyl]piperazin-1-yl]-N-methylpropanamide: : Similar structure but with phenothiazine instead of thioxanthene.
2-chlorothioxanthone: : A precursor with simpler structure.
Highlighting Uniqueness
What sets 3-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-N-methylpropanamide apart is its unique interaction with neural receptors, making it a valuable compound for neuropharmacological research.
属性
分子式 |
C24H28ClN3OS |
|---|---|
分子量 |
442.0 g/mol |
IUPAC 名称 |
3-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-N-methylpropanamide |
InChI |
InChI=1S/C24H28ClN3OS/c1-26-24(29)10-12-28-15-13-27(14-16-28)11-4-6-19-20-5-2-3-7-22(20)30-23-9-8-18(25)17-21(19)23/h2-3,5-9,17H,4,10-16H2,1H3,(H,26,29)/b19-6- |
InChI 键 |
WXFFTUKVTRHPLQ-SWNXQHNESA-N |
手性 SMILES |
CNC(=O)CCN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
规范 SMILES |
CNC(=O)CCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide](/img/structure/B10783074.png)
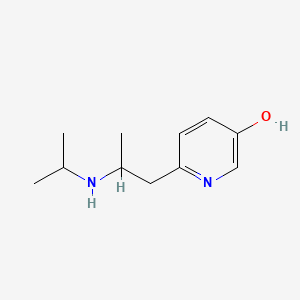
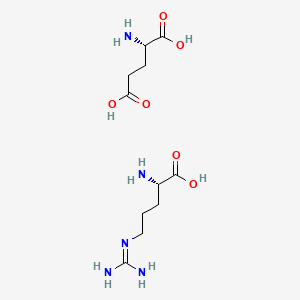

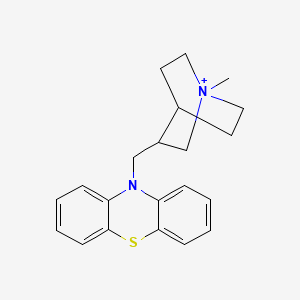
![(3R)-1-[2-amino-6-(3-amino-1H-indazol-6-yl)pyrimidin-4-yl]-N-phenylpiperidine-3-carboxamide](/img/structure/B10783116.png)
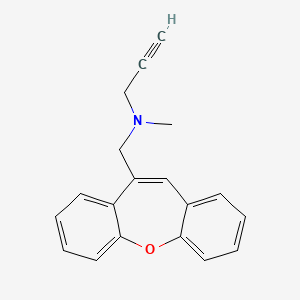
![disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1-hydroxy-5-oxido-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10783132.png)
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid,6-[[(2-amino-4-thiazolyl)[(cyclopentyloxy)imino]acetyl]amino]-3,3-dimethyl-7-oxo-, monosodium salt, [2S-[2a,5a,6b(Z)]]-](/img/structure/B10783140.png)
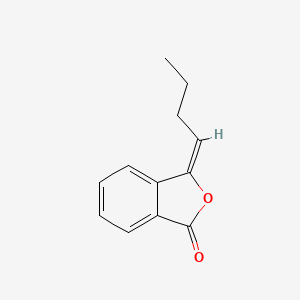
![1-[2-amino-6-(3-amino-1H-indazol-6-yl)pyrimidin-4-yl]-N-phenylpiperidine-3-carboxamide](/img/structure/B10783155.png)

